molecular formula C18H20N4O2S B12599404 3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 651024-56-5

3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B12599404
CAS No.: 651024-56-5
M. Wt: 356.4 g/mol
InChI Key: MHQWIJONNQMKFG-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine is a sophisticated, multi-cyclic compound designed for advanced pharmaceutical and biological research. Its structure incorporates two privileged scaffolds in medicinal chemistry: a pyrazolo[4,3-b]pyridine core and a piperidine moiety, linked via a sulfonyl group. The pyrazolo[4,3-b]pyridine system is a nitrogen-rich heterocycle known for its close structural similitude to purine bases adenine and guanine, which underlies its significant potential for interacting with a wide range of enzymatic targets and biological receptors . This scaffold is considered one of the most promising in drug discovery, with over 300,000 described derivatives included in more than 5,500 scientific references . The specific substitution pattern of this compound enhances its research utility. The phenylsulfonyl group at the 3-position is a common feature used to modulate the compound's electronic properties, metabolic stability, and binding affinity. The 2-piperidinylmethyl substituent at the N1 position introduces a key structural element for molecular recognition; the piperidine ring is a fundamental building block present in more than twenty classes of pharmaceuticals and is crucial for its three-dimensional structure and ability to interact with biological targets . This specific architecture suggests potential applications as a key intermediate in the synthesis of targeted protein kinase inhibitors, phosphodiesterase (PDE) inhibitors, or other biologically active molecules . Researchers can leverage this compound as a core scaffold for constructing focused libraries or as a critical intermediate in the multi-step synthesis of complex target molecules for high-throughput screening and hit-to-lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

651024-56-5

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(piperidin-2-ylmethyl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C18H20N4O2S/c23-25(24,15-8-2-1-3-9-15)18-17-16(10-6-12-20-17)22(21-18)13-14-7-4-5-11-19-14/h1-3,6,8-10,12,14,19H,4-5,7,11,13H2

InChI Key

MHQWIJONNQMKFG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C3=C(C(=N2)S(=O)(=O)C4=CC=CC=C4)N=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation reactions are a common method for synthesizing pyrazolo[4,3-b]pyridines. In this approach, a phenylsulfonyl derivative is reacted with a piperidinylmethyl-substituted hydrazone or similar nucleophile.

Key Steps:

  • The reaction typically involves the formation of an intermediate hydrazone.
  • Subsequent cyclization leads to the formation of the pyrazolo[4,3-b]pyridine structure.

Example Reaction:
A typical reaction may involve:

  • Reacting a phenylsulfonyl hydrazine with an appropriate piperidine derivative under acidic conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are another effective method for synthesizing this compound. This method often utilizes readily available precursors such as 2-chloro-3-nitropyridines.

Key Steps:

  • The nucleophile (often derived from piperidine) attacks the electrophilic carbon in the chloro compound.
  • This step can be followed by further reactions to introduce the sulfonyl group.

Example Reaction:
For instance:

  • A piperidinylmethyl group can be introduced via an SNAr mechanism, where the nitro group is replaced by the piperidine derivative.

One-Pot Synthesis Approaches

Recent advancements have introduced one-pot synthesis techniques that combine multiple steps into a single reaction vessel, enhancing efficiency and reducing purification steps.

Key Steps:

  • Combining diazonium salts with pyridines and subsequent cyclization in one reaction.
  • This method often involves using stable arenediazonium tosylates to facilitate the reaction.

Advantages:

  • Simplifies the synthetic route.
  • Reduces time and potential yield loss during purification.

Comparative Summary of Methods

Method Advantages Disadvantages
Condensation Reactions Direct formation of target compound May require multiple purification steps
Nucleophilic Substitution Utilizes readily available starting materials Reaction conditions can be sensitive to moisture and temperature
One-Pot Synthesis Increased efficiency and reduced time May lead to complex mixtures requiring careful optimization

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant biological activities that can be categorized into several therapeutic areas:

Phosphodiesterase Inhibition

Research indicates that compounds similar to 3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine are potent inhibitors of phosphodiesterases (PDEs). PDEs play crucial roles in cellular signaling by regulating levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can lead to increased cAMP levels, which is beneficial in treating conditions like:

  • Chronic Obstructive Pulmonary Disease (COPD)
  • Asthma
  • Rheumatoid Arthritis

These conditions are characterized by inflammation and dysregulated cellular signaling pathways, making PDE inhibitors valuable therapeutic agents .

Central Nervous System Effects

The structural features of this compound suggest potential interactions with central nervous system targets. This could lead to:

  • Anxiolytic Effects : Reducing anxiety symptoms.
  • Analgesic Properties : Providing pain relief.

These effects are particularly relevant in the context of neurodegenerative diseases and mood disorders .

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrazolo[4,3-b]pyridine scaffold is versatile, with substitutions at positions 1, 3, and 6 dictating pharmacological activity. Below is a comparative analysis of key analogues:

Compound Substituents Biological Target Key Findings
Target Compound 3-(Phenylsulfonyl), 1-(2-piperidinylmethyl) Not explicitly reported (inferred kinase/mGlu) Structural features suggest potential kinase or receptor modulation .
6-(1-Methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrazolo[4,3-b]pyridine 1-(Phenylsulfonyl), 6-(1-methylpyrazolyl) FGFR inhibitors Demonstrated FGFR inhibition; positional isomerism affects target selectivity .
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) 3-Amino, N-(3-chloro-4-fluorophenyl) mGlu4 receptor Potent mGlu4 PAM (EC50 = 190 nM); substitution at position 3 critical for activity .
APcK110 6-(3,5-dimethoxyphenyl), 3-(4-fluorophenyl) Kit kinase IC50 = 12 nM for Kit kinase; bulky substituents enhance potency .
3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 3-Methyl, 6-(naphthyl), 4-(trifluoromethyl) Antiproliferative agents Trifluoromethyl and naphthyl groups improve lipophilicity and cytotoxicity .

Structure-Activity Relationship (SAR) Insights

  • Position 3 Substitutions: The phenylsulfonyl group in the target compound contrasts with the amine in VU0418505.
  • Position 1 Modifications : The 2-piperidinylmethyl group in the target compound differs from the phenylsulfonyl in ’s FGFR inhibitor. Piperidine rings enhance blood-brain barrier penetration, relevant for CNS targets .
  • Position 6 Variations : APcK110’s 3,5-dimethoxyphenyl group at position 6 highlights the role of aromatic substituents in kinase inhibition, whereas the target compound’s unsubstituted position 6 may limit kinase affinity .

Research Findings and Functional Implications

  • Kinase Inhibition Potential: The pyrazolo[4,3-b]pyridine core is prevalent in kinase inhibitors (e.g., FGFR, Kit). The target compound’s sulfonyl group may compete with ATP-binding pockets, similar to FGFR inhibitors .
  • Receptor Modulation : VU0418506’s success as an mGlu4 PAM suggests that position 3 substitutions are pivotal for receptor interaction. The target compound’s sulfonyl group may sterically hinder allosteric modulation compared to smaller amines .
  • Antiproliferative Activity : Analogues with trifluoromethyl or naphthyl groups (e.g., ’s compound) exhibit antiproliferative effects, but the target compound’s lack of these groups may reduce cytotoxicity .

Biological Activity

3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[4,3-b]pyridine framework, with a phenylsulfonyl group and a piperidinylmethyl substituent. Its molecular formula is C17_{17}H20_{20}N2_{2}O2_{2}S, and it has a molecular weight of approximately 348.42 g/mol. The presence of these functional groups suggests significant interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit:

  • Inhibition of Phosphodiesterases (PDEs) : This inhibition plays a crucial role in modulating cyclic adenosine monophosphate (cAMP) levels within cells, which is vital for various signaling pathways involved in inflammatory responses and other physiological processes.
  • Potential CNS Activity : The piperidinyl moiety suggests possible interactions with central nervous system targets, potentially leading to anxiolytic or analgesic effects.

Antiinflammatory Effects

Compounds similar to this compound have shown promise in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. These effects are likely due to their ability to modulate inflammatory pathways through PDE inhibition.

Research Findings

Numerous studies have explored the biological activities of pyrazolo derivatives:

  • Table 1: Comparison of Biological Activities of Related Compounds
Compound NameStructure TypeNotable Activity
1-(Phenylsulfonyl)-1H-pyrazolo[4,3-b]pyridinePyrazolo[4,3-b]pyridinePDE Inhibition
5-Phenyl-1H-pyrazole-4-carboxylic acidPyrazoleAnti-inflammatory
2-Amino-5-phenyl-1H-pyrazolePyrazoleAntimicrobial
1-Methyl-5-phenyl-1H-pyrazolePyrazoleCNS activity

This table summarizes notable activities associated with structurally similar compounds, highlighting the potential for this compound to exhibit comparable effects.

Case Studies

A study on related pyrazolo compounds indicated significant cytotoxicity against cancer cell lines. For instance, derivatives demonstrated pro-apoptotic effects in vitro, suggesting that similar mechanisms may be applicable to this compound as well .

In another investigation focusing on PDE inhibitors, the therapeutic potential for treating inflammatory conditions was emphasized. The modulation of cAMP levels was linked to reduced inflammation markers in animal models .

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